

# BPR1K871 Kinase Selectivity Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BPR1K871 |           |
| Cat. No.:            | B1149925 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase inhibitor **BPR1K871** against other kinase inhibitors, supported by experimental data from KINOMEScan profiling.

BPR1K871 is a potent, multi-kinase inhibitor demonstrating significant promise in preclinical studies for the treatment of acute myeloid leukemia (AML) and various solid tumors.[1][2] Its primary mechanism of action involves the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][3][4] To provide a comprehensive understanding of its selectivity and potential off-target effects, this guide compares the KINOMEScan profile of BPR1K871 with other well-characterized kinase inhibitors: Sorafenib, a multi-kinase inhibitor approved for the treatment of several cancers; Tozasertib (VX-680), a pan-Aurora kinase inhibitor; and Barasertib (AZD1152), a selective Aurora B kinase inhibitor.

### **Kinase Selectivity Comparison**

The following table summarizes the KINOMEScan data for **BPR1K871** and its comparators. The data is presented as "% Control", where a lower percentage indicates stronger binding of the inhibitor to the kinase.



| Kinase Target   | BPR1K871 (%<br>Control @<br>1µM) | Sorafenib (%<br>Control @<br>10µM) | Tozasertib (VX-<br>680) (Ki, nM) | Barasertib<br>(AZD1152-<br>HQPA) (Ki, nM) |
|-----------------|----------------------------------|------------------------------------|----------------------------------|-------------------------------------------|
| Primary Targets |                                  |                                    |                                  |                                           |
| AURKA           | 0[1]                             | 1.7                                | 0.6[5][6]                        | 1369[7]                                   |
| AURKB           | 0.2[1]                           | 1.1                                | 18[5][6]                         | 0.36[7]                                   |
| AURKC           | 3.3[1]                           | 1.5                                | 4.6[6]                           | 17.0[7]                                   |
| FLT3            | 0.2[1]                           | 1.5                                | 30[5]                            | -                                         |
| Key Off-Targets |                                  |                                    |                                  |                                           |
| ABL1            | <4.4                             | 1.5                                | 30[5]                            | -                                         |
| KIT             | <4.0                             | 1                                  | -                                | -                                         |
| RET             | <0.5                             | 1                                  | -                                | -                                         |
| KDR (VEGFR2)    | 12                               | 0.1                                | -                                | -                                         |
| PDGFRB          | 1.1                              | 0.1                                | -                                | -                                         |

Data for Sorafenib was obtained from the LINCS Data Portal.[8] Tozasertib and Barasertib data are presented as Ki (nM) values due to the limited availability of full KINOMEScan profiles in the public domain.

## **Experimental Protocols KINOMEScan Competition Binding Assay**

The KINOMEScan assay platform provides a quantitative measure of inhibitor binding to a large panel of kinases. The methodology is based on a competition binding assay.

Principle: Test compounds are profiled for their ability to compete with an immobilized, activesite directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.



#### **Detailed Protocol:**

- Kinase Preparation: A panel of human kinases are expressed as fusions to a DNA tag.
- Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
- Competition Assay:
  - The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 μM for **BPR1K871**).
  - A control reaction is performed with DMSO instead of the test compound.
- Washing: Unbound components are washed away.
- Elution and Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
- Data Analysis: The amount of kinase in the test compound sample is compared to the DMSO control. Results are typically expressed as "percent of control," calculated as: (test compound signal / DMSO signal) x 100.

## Visualizing a KINOMEScan Experimental Workflow













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- To cite this document: BenchChem. [BPR1K871 Kinase Selectivity Profile: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149925#bpr1k871-kinase-selectivity-profile-via-kinomescan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





